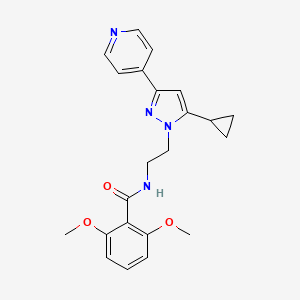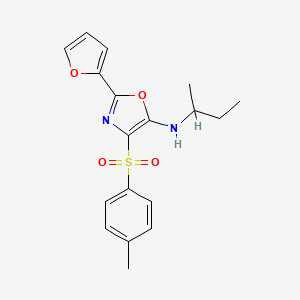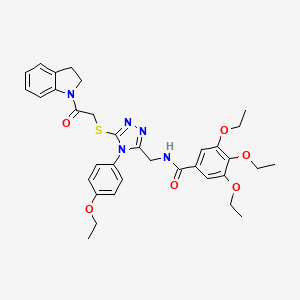![molecular formula C21H17N7S B2487231 ({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile CAS No. 896798-19-9](/img/structure/B2487231.png)
({2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related triazoloquinazolinone derivatives involves multi-component, one-pot reactions, utilizing various amine sources with dimedone and different aldehydes. Sulfamic acid has been reported as a green catalyst in acetonitrile under heating conditions, which underscores an efficient and environmentally friendly approach to synthesizing such compounds (Heravi, Derikvand, & Ranjbar, 2010). Additionally, acetic acid serves as a reaction medium, allowing for catalyst-free synthesis, thus offering a simpler, cost-effective, and less harmful method (Mousavi, Maghsoodlou, Hazeri, & Habibi‐Khorassani, 2015).
Scientific Research Applications
Synthesis of Heterocyclic Derivatives
- The compound has been used in the synthesis of various heterocyclic derivatives. For example, it has been involved in creating 1,3-thiazole, 1,3,4-thiadiazole, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives. These derivatives have shown moderate antibacterial and antifungal effects against specific species (Hamdy et al., 2007).
Development of Novel Heterocyclic Systems
- The compound has been used to create novel heterocyclic systems. For instance, derivatives of benzimidazo[1,2-a]pyrazolo[1,5-c]quinazoline, a new heterocyclic system, were synthesized using this compound (Lipunova et al., 1996).
Antimicrobial Activities
- Some derivatives synthesized using this compound have demonstrated significant antimicrobial activity. For instance, novel ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters showed promising antimicrobial effects against organisms like Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Antipenko et al., 2009).
Potential Anti-inflammatory Agents
- Derivatives of this compound have been studied as potential anti-inflammatory agents. For example, synthesis methods for [1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoic acids, which could act as anti-inflammatory agents, have been developed (Красовська, 2022).
Other Pharmacological Activities
- Additionally, synthesized compounds involving this chemical structure have been evaluated for various pharmacological activities, including anti-tubercular and antimicrobial activities. These compounds have shown promising results against specific bacterial strains and diseases (Maste et al., 2011).
properties
IUPAC Name |
2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7S/c1-14-23-17-8-4-5-9-18(17)27(14)12-10-19-25-20-15-6-2-3-7-16(15)24-21(28(20)26-19)29-13-11-22/h2-9H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRAFOJFAGXPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[2-(2-Methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)


![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)
![tert-butyl (3R,3aR,7aR)-3-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B2487164.png)


![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)

